2-Thiomorpholinoethanol
Overview
Description
2-Thiomorpholinoethanol is a morpholine derivative with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . This compound is known for its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the amount of acetylcholine in the body . It has garnered attention in various fields of research due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinoethanol typically involves the reaction of thiomorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to enhance the reaction efficiency and yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Thiomorpholinoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Thiomorpholinoethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating acetylcholine levels, making it a potential candidate for research in neurobiology and neuropharmacology.
Medicine: Investigated for its potential use as a chemosensitizer in cancer therapy, enhancing the efficacy of chemotherapeutic agents.
Mechanism of Action
2-Thiomorpholinoethanol exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the body, which can enhance cholinergic transmission. The compound interacts with the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby prolonging its action . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are compromised .
Comparison with Similar Compounds
2-Thiomorpholinoethanol can be compared with other morpholine derivatives such as:
Morpholine: Lacks the sulfur atom present in this compound, making it less effective in inhibiting acetylcholinesterase.
Thiomorpholine: Similar structure but without the hydroxyl group, resulting in different reactivity and biological activity.
2-Morpholinoethanol: Contains an oxygen atom instead of sulfur, leading to variations in chemical properties and biological effects.
The uniqueness of this compound lies in its combined presence of a sulfur atom and a hydroxyl group, which contribute to its distinctive chemical reactivity and biological activity .
Properties
IUPAC Name |
2-thiomorpholin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGLIBXIXQRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341779 | |
Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-64-3 | |
Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiomorpholin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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